molecular formula C10H7Cl2N3O2 B601571 3-Hydroxy Anagrelide CAS No. 733043-41-9

3-Hydroxy Anagrelide

Cat. No. B601571
CAS RN: 733043-41-9
M. Wt: 272.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Anagrelide is a metabolite of Anagrelide . Anagrelide is a platelet-reducing agent used to treat thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Anagrelide is C10H7Cl2N3O2 . The molecular weight is 272.1 . The InChI string representation of its structure is InChI=1S/C10H6Cl3N3O/c11-5-1-6-4 (8 (12)9 (5)13)2-16-3-7 (17)15-10 (16)14-6/h1H,2-3H2, (H,14,15,17) .


Chemical Reactions Analysis

Anagrelide is primarily metabolized by CYP1A2 to the active metabolite, 3‑hydroxy anagrelide, which is subsequently metabolized by CYP1A2 to the inactive metabolite, RL603 .

Scientific Research Applications

Adjuvant Therapy in Cancer Management

Anagrelide, the parent drug of 3-Hydroxy Anagrelide, has been found to have potential as an adjuvant therapy in cancer management . It has been discovered to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes), while minimizing the risk of cardiac side effects .

Platelet-Lowering Drug

Anagrelide is a well-established platelet-lowering drug, marketed in the US and Europe for over twenty years . It lowers the risk of thrombotic (clotting) episodes in patients with extremely high platelet counts (a condition known as thrombocytosis) as a result of diseases such as Essential Thrombocythemia and Polycythemia Rubra .

Role in Cancer Survival Rates

Studies have repeatedly shown that cancer survival rates from a range of solid tumors are related to the patient’s platelet count . Anagrelide, by lowering platelet counts, could potentially improve cancer survival rates .

Inhibition of PDE III

A metabolite of Anagrelide, 3-Hydroxy Anagrelide, was found to be principally responsible for inhibiting PDE III . However, this action was found to have a marked stimulatory effect on the heart .

Treatment of Essential Thrombocythemia

In a study comparing Anagrelide with hydroxyurea in WHO-classified essential thrombocythemia, Anagrelide was found to be non-inferior to hydroxyurea . This suggests that 3-Hydroxy Anagrelide could also have potential in the treatment of this condition .

Anti-Megakaryocytic Properties

Anagrelide acts by inhibiting the expansion of megakaryocytes and therefore modulates platelet production . It is pharmacologically unique in the fact that it has no effect or impact on other blood cell types . It is the only approved drug in the new therapeutic class of what are called “anti-megakaryocytics” .

Mechanism of Action

Target of Action

3-Hydroxy Anagrelide, a metabolite of Anagrelide , primarily targets platelet-producing cells . It suppresses the transcription factors necessary for the synthesis and maturation of these cells . This action is crucial in managing conditions like thrombocythemia, where there is an overproduction of platelets .

Mode of Action

3-Hydroxy Anagrelide interacts with its targets by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase . This interaction disrupts the postmitotic phase of maturation, leading to a dose-related reduction in platelet production .

Biochemical Pathways

The compound affects the biochemical pathways involved in platelet production. It inhibits the function of phosphodiesterase 3 , leading to an increase in cAMP . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Pharmacokinetics

3-Hydroxy Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Result of Action

The primary molecular and cellular effect of 3-Hydroxy Anagrelide’s action is the reduction of platelet counts . By suppressing the maturation of megakaryocytes, the compound effectively reduces the production of platelets . This action is beneficial in managing conditions characterized by an overproduction of platelets, such as thrombocythemia .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Anagrelide can be influenced by various environmental factors. For instance, food intake has been shown to significantly impact the pharmacokinetics of Anagrelide, increasing the Cmax and AUCt while reducing the T1/2, plateau, and mean residence time . Therefore, the timing of drug administration in relation to meals may affect the drug’s effectiveness.

Safety and Hazards

Anagrelide has been reported to cause QT prolongation and ventricular tachycardia. It is advised to obtain a pre-treatment cardiovascular examination including an ECG in all patients . It may also cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Anagrelide is finding new use as an adjuvant therapy in cancer management. It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while at the same time minimizing the risk of cardiac side effects which have been seen with standard oral doses .

properties

IUPAC Name

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTDKZVOONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468915
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

733043-41-9
Record name 3-Hydroxy Anagrelide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the relationship between 3-Hydroxy Anagrelide and Anagrelide in the context of treating Essential Thrombocythemia (ET)?

A1: 3-Hydroxy Anagrelide is the major active metabolite of Anagrelide, a drug used to treat ET []. While Anagrelide itself has therapeutic effects, its conversion to 3-Hydroxy Anagrelide within the body plays a significant role in its overall efficacy.

Q2: Does age impact the pharmacokinetics of Anagrelide and 3-Hydroxy Anagrelide in ET patients?

A2: Research suggests that age does influence the pharmacokinetics of both Anagrelide and its metabolite. A study comparing young (18-50 years) and elderly (≥65 years) ET patients found that while dose-normalized Anagrelide concentrations were higher in the elderly, 3-Hydroxy Anagrelide concentrations were lower []. This difference highlights the importance of considering age-related metabolic variations in drug response.

Q3: How effective is 3-Hydroxy Anagrelide in managing skewed megakaryopoiesis caused by CALR mutations?

A3: Research indicates that 3-Hydroxy Anagrelide effectively perturbs megakaryopoiesis driven by CALR mutations []. Using induced pluripotent stem cells derived from an ET patient with a CALR mutation, scientists demonstrated that 3-Hydroxy Anagrelide significantly impacted megakaryopoiesis without affecting erythropoiesis. This finding suggests its potential as a targeted therapy for MPN patients with CALR mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.